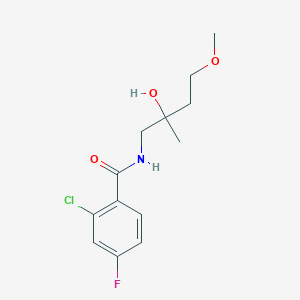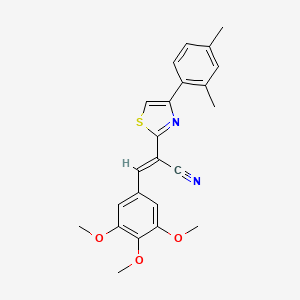![molecular formula C10H16O2 B2966904 (2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid CAS No. 2248215-18-9](/img/structure/B2966904.png)
(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid, also known as Bicuculline, is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA). It is a bicyclic compound that belongs to the family of alkaloids and is derived from the seeds of the plant Dicentra cucullaria. Bicuculline is widely used in scientific research to study the role of GABA in the central nervous system.
Mécanisme D'action
(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid is a competitive antagonist of the GABA receptor, specifically the GABAA receptor. It binds to the receptor site and prevents GABA from binding, which leads to the inhibition of GABA-mediated inhibitory synaptic transmission. This results in the depolarization of neurons and the induction of seizures.
Biochemical and physiological effects:
This compound has been shown to induce seizures and convulsions in animal models. It also increases the release of neurotransmitters such as glutamate and acetylcholine. This compound has been shown to have anxiogenic effects, which suggests that GABA plays a role in anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid is a useful tool for studying the role of GABA in the central nervous system. It can induce seizures and convulsions, which allows researchers to study the mechanisms underlying these conditions. However, it is important to note that bicuculline is a potent toxin and should be used with caution in laboratory experiments.
Orientations Futures
There are several future directions for research on bicuculline. One area of interest is the role of GABA in addiction and substance abuse. (2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid has been shown to reduce the rewarding effects of drugs of abuse, suggesting that GABA plays a role in addiction. Another area of interest is the development of new GABA receptor antagonists that are more selective and have fewer side effects than bicuculline. Finally, there is a need for more research on the long-term effects of bicuculline on the central nervous system.
Méthodes De Synthèse
(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine with a ketone or aldehyde. Another method involves the reaction of norcantharidin with cyclopentadiene, followed by a Diels-Alder reaction with maleic anhydride to produce the desired compound.
Applications De Recherche Scientifique
(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid is commonly used in scientific research to study the role of GABA in the central nervous system. It is used to block GABA-mediated inhibitory synaptic transmission and induce seizures in animal models. This compound has also been used to study the mechanisms underlying epilepsy, anxiety, and addiction.
Propriétés
IUPAC Name |
(2S)-2-(3-bicyclo[4.1.0]heptanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6(10(11)12)7-2-3-8-5-9(8)4-7/h6-9H,2-5H2,1H3,(H,11,12)/t6-,7?,8?,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKPENIOQMLSTM-JUGFDQIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2CC2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC2CC2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethyl]but-2-ynamide](/img/structure/B2966826.png)
![N-benzyl-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2966827.png)
![2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2966828.png)
![3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2966829.png)
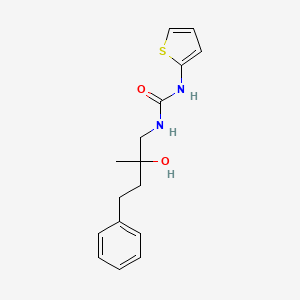
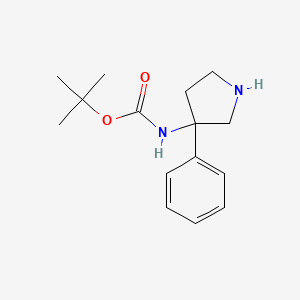
![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2966833.png)
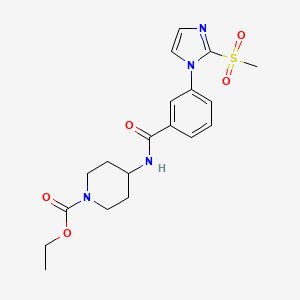
![(1R,5S)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2966836.png)
